2-Methyl-1-propenol

Description

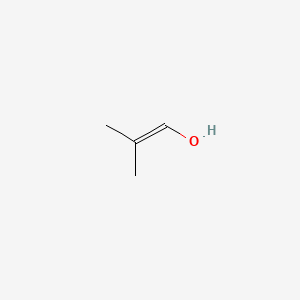

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylprop-1-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-4(2)3-5/h3,5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYSWPBECUHBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972087 | |

| Record name | 2-Methylprop-1-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56640-70-1 | |

| Record name | 1-Propen-1-ol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056640701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylprop-1-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Isomeric Considerations of 2 Methyl 1 Propenol

Stereochemistry of 2-Methyl-1-propenol (E/Z Isomerism)

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A common type of stereoisomerism in compounds with carbon-carbon double bonds is E/Z isomerism (also known as geometric isomerism). This isomerism arises due to the restricted rotation around the double bond. studymind.co.ukchemguide.co.uk

For E/Z isomerism to occur, a critical condition must be met: each carbon atom involved in the double bond must be bonded to two different groups. studymind.co.uk The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the groups attached to each carbon of the double bond. If the highest priority groups on each carbon are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning "together"). If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning "opposite"). studymind.co.ukchemguide.co.uk

In the case of this compound, the structure is as follows:

Let's analyze the groups attached to each carbon of the double bond (C1 and C2):

On Carbon 1 (C1): The attached groups are a hydroxyl group (-OH) and a hydrogen atom (-H). These two groups are different.

On Carbon 2 (C2): The attached groups are two methyl groups (-CH3). These two groups are identical.

Since one of the carbons in the double bond (C2) is attached to two identical groups, this compound fails to meet the fundamental requirement for E/Z isomerism. docbrown.info It is impossible to assign different priorities to the identical methyl groups on C2, and therefore, distinct (E) and (Z) isomers cannot exist. The molecule is superimposable on its mirror image and does not have a diastereomer that differs only in the spatial arrangement across the double bond.

Table 1: Analysis of Substituents on the C=C Double Bond of this compound

| Carbon Atom | Attached Group 1 | Attached Group 2 | Condition for E/Z Isomerism Met? |

| C1 | -OH | -H | Yes (Groups are different) |

| C2 | -CH3 | -CH3 | No (Groups are identical) |

| Overall Conclusion | Molecule does not exhibit E/Z isomerism. |

Tautomeric Relationship with 2-Methylpropanal (Isobutyraldehyde)

Tautomers are constitutional isomers of organic compounds that readily interconvert. fiveable.mechemistrysteps.com This process, known as tautomerism, commonly involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. fiveable.me The most prevalent form of this phenomenon is keto-enol tautomerism, which describes the chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). chemistrysteps.commasterorganicchemistry.com

This compound is the enol tautomer, while 2-methylpropanal (also known as isobutyraldehyde) is its corresponding keto tautomer.

Keto form: 2-Methylpropanal

Enol form: this compound

The interconversion between these two forms is a dynamic equilibrium that can be catalyzed by either acid or base. chemistrysteps.commasterorganicchemistry.com

Base-Catalyzed Mechanism: A base removes the acidic α-hydrogen from 2-methylpropanal, forming a resonance-stabilized enolate ion. Protonation of the oxygen atom in the enolate then yields the enol, this compound. libretexts.orglibretexts.org

Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen of 2-methylpropanal, making the α-hydrogen more acidic. A weak base (like water) then removes the α-hydrogen, resulting in the formation of the enol. libretexts.org

For most simple aldehydes and ketones, the keto-enol equilibrium strongly favors the keto form. libretexts.orglibretexts.org This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) in the keto form compared to the carbon-carbon double bond (C=C) in the enol form. libretexts.orglibretexts.org In the case of 2-methylpropanal, the equilibrium lies heavily on the side of the aldehyde, with the this compound enol form being present in only trace amounts under normal conditions.

Table 2: Comparison of Tautomers

| Feature | 2-Methylpropanal (Keto Form) | This compound (Enol Form) |

| Functional Group | Aldehyde (-CHO) | Alkene (-C=C-) and Alcohol (-OH) |

| Key Bonds | C=O, C-C, C-H | C=C, C-O, O-H, C-H |

| Relative Stability | More stable | Less stable |

| Equilibrium Favor | Heavily favored (>99%) | Not favored (<1%) |

Factors such as conjugation, aromaticity, and intramolecular hydrogen bonding can in some cases stabilize the enol form, shifting the equilibrium. masterorganicchemistry.comlibretexts.org However, in the simple, non-conjugated system of 2-methylpropanal, these stabilizing factors are absent, and the keto form predominates significantly.

Thermodynamics and Kinetics of 2 Methyl 1 Propenol Tautomerization

Enthalpies and Free Energies of Tautomerization Equilibria

The relative stability of the keto and enol tautomers is described by the Gibbs free energy of tautomerization (ΔGtaut). A negative value indicates that the keto form is more stable, while a positive value indicates the enol form is favored. The enthalpy of tautomerization (ΔHtaut) provides insight into the relative bond energies of the two forms.

In the gas phase, the tautomerization of simple carbonyl compounds generally favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. For the related tautomerization of acetone (B3395972) to propen-2-ol (B8755588), computational studies have determined the enolization to be endoergic by approximately 47-50 kJ mol⁻¹. rsc.org This indicates a significant thermodynamic preference for the keto form in the absence of solvent interactions. While specific experimental values for the isobutyraldehyde (B47883)/2-methyl-1-propenol system are scarce, similar trends are expected.

Solvents can have a profound impact on the position of the keto-enol equilibrium. The specific interactions between the solvent and each tautomer can differentially stabilize one form over the other. rsc.org

Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with both the keto and enol forms. Generally, polar solvents tend to stabilize the more polar keto tautomer. researchgate.net For isobutyraldehyde, the pKenol in aqueous solution, which is the negative logarithm of the equilibrium constant ([enol]/[keto]), has been determined to be 2.8. cdnsciencepub.comresearchgate.net This corresponds to a free energy change favoring the keto form.

Aprotic Solvents: In nonpolar, aprotic solvents, the enol form can be stabilized by intramolecular hydrogen bonding, shifting the equilibrium towards the enol. researchgate.net However, for simple aldehydes like isobutyraldehyde, the keto form remains significantly more stable even in less polar environments.

Cosolvent Effects: The addition of small amounts of a cosolvent to a primary solvent, particularly in supercritical fluids, can be used to tune the tautomeric equilibrium. Protic cosolvents can shift the equilibrium by forming specific hydrogen bonds with the solute. capes.gov.br

The table below summarizes the enol content for isobutyraldehyde in aqueous solution.

| Carbonyl Compound | pKenol (-log([enol]/[keto])) |

| Isobutyraldehyde | 2.8 cdnsciencepub.comresearchgate.net |

Reaction Rate Coefficients and Activation Barriers for Isomerization

The rate of tautomerization is determined by the activation energy barrier for the interconversion between the keto and enol forms. This process is typically catalyzed by acids or bases.

The rates of chemical reactions, including tautomerization, are dependent on temperature, as described by the Arrhenius equation. Generally, an increase in temperature leads to a higher reaction rate. Pressure can also influence the kinetics, particularly for reactions in the gas phase or in supercritical fluids.

Theoretical studies on the unimolecular tautomerism of propen-2-ol to acetone have shown that decreasing pressure leads to a decrease in the rate constants, exhibiting a falloff behavior. colab.ws Tunneling effects were also found to be significant, especially at lower temperatures. colab.wskaust.edu.sa While direct data for 2-methyl-1-propenol is not available, these findings for a structurally similar enol provide valuable insights.

The following table presents kinetic data for the reaction of the enol form of isobutyraldehyde.

| Reactant | Rate Constant (M⁻¹ s⁻¹) | Conditions |

| Enol form of isobutyraldehyde with horseradish peroxidase compound I | (8 ± 1) x 10⁶ | Dilute aqueous ethanol, 35°C, pH 7.4 |

| Enol form of isobutyraldehyde with horseradish peroxidase compound II | (1.3 ± 0.3) x 10⁶ | Dilute aqueous ethanol, 35°C, pH 7.4 |

Mechanistic Pathways for 2 Methyl 1 Propenol Tautomerization

Acid-Catalyzed Tautomerization Mechanisms

In the presence of an acid catalyst, the tautomerization of 2-Methyl-1-propenol to isobutyraldehyde (B47883) proceeds through a two-step mechanism involving protonation and deprotonation. libretexts.orgucalgary.ca

The mechanism is as follows:

Protonation at the α-carbon : The process begins when the pi bond of the enol's C=C double bond acts as a nucleophile, attacking a proton from an acid catalyst, such as the hydronium ion (H₃O⁺). libretexts.orglibretexts.org This proton adds to the α-carbon (the carbon adjacent to the hydroxyl-bearing carbon), resulting in the formation of a resonance-stabilized oxonium ion intermediate. libretexts.org

Deprotonation : A base, typically a water molecule, removes the proton from the positively charged oxygen atom. libretexts.org This step neutralizes the intermediate, forming the final keto product (isobutyraldehyde) and regenerating the acid catalyst. libretexts.orgucalgary.ca

The reverse reaction, the acid-catalyzed enolization of isobutyraldehyde, follows a related two-step path: protonation of the carbonyl oxygen, followed by deprotonation of the α-hydrogen. oregonstate.eduusp.br

Table 1: Mechanism of Acid-Catalyzed Tautomerization (Enol to Keto)

| Step | Description | Reactants | Intermediate | Products |

| 1 | Protonation of the α-carbon of the enol. | This compound, H₃O⁺ | Resonance-stabilized oxonium ion | - |

| 2 | Deprotonation of the oxonium ion. | Oxonium ion, H₂O | - | Isobutyraldehyde, H₃O⁺ |

Base-Catalyzed Tautomerization Mechanisms

Under basic conditions, the order of protonation and deprotonation is reversed compared to the acid-catalyzed pathway. usp.br The mechanism involves the formation of a highly reactive enolate anion. vaia.com

The mechanism proceeds as follows:

Deprotonation : A base, such as a hydroxide (B78521) ion (OH⁻), abstracts the acidic proton from the hydroxyl group of the this compound. leah4sci.com This results in the formation of a resonance-stabilized enolate anion, where the negative charge is delocalized between the α-carbon and the oxygen atom. usp.br

Protonation : The α-carbon of the enolate anion, which is now highly nucleophilic, is protonated by a proton source, which is typically a water molecule (the conjugate acid of the hydroxide catalyst). vaia.com This step yields the final keto product, isobutyraldehyde, and regenerates the base catalyst. usp.br

The enolization of isobutyraldehyde to this compound under basic conditions involves the initial abstraction of an α-hydrogen by a base to form the enolate, followed by protonation of the oxygen atom. libretexts.org

Table 2: Mechanism of Base-Catalyzed Tautomerization (Enol to Keto)

| Step | Description | Reactants | Intermediate | Products |

| 1 | Deprotonation of the enol's hydroxyl group. | This compound, OH⁻ | Resonance-stabilized enolate anion | H₂O |

| 2 | Protonation of the enolate anion at the α-carbon. | Enolate anion, H₂O | - | Isobutyraldehyde, OH⁻ |

Water-Mediated Tautomerization Processes

Even in the absence of strong acids or bases, water molecules can facilitate the tautomerization by acting as a proton shuttle. rsc.orgmasterorganicchemistry.com This pathway is particularly relevant in aqueous solutions under neutral pH. The involvement of water molecules significantly lowers the activation energy barrier for the proton transfer compared to a direct intramolecular transfer. rsc.org

In this mechanism, a single water molecule or a small cluster of water molecules can form a cyclic transition state. A hydrogen atom is transferred from the enol's hydroxyl group to a water molecule, while another hydrogen atom is simultaneously transferred from that water molecule (or another in the cluster) to the α-carbon of the enol. rsc.org This concerted or near-concerted process avoids the formation of high-energy charged intermediates like those in fully acid- or base-catalyzed reactions.

Intramolecular Proton Transfer Mechanisms

A direct intramolecular proton transfer involves the hydroxyl proton migrating directly to the α-carbon within the same molecule. This pathway is generally considered to be less favorable due to the high-energy, strained four-membered transition state it would need to pass through. masterorganicchemistry.com

Computational studies on the analogous tautomerization of acetone (B3395972) to propen-2-ol (B8755588) show that this direct enolization is an endoergic process with a significant energy barrier. rsc.org The involvement of even a single water molecule can reduce this barrier by more than half. rsc.org Therefore, while theoretically possible, the uncatalyzed, direct intramolecular proton transfer is not a significant pathway for the tautomerization of this compound under typical conditions, as mediated and catalyzed pathways are kinetically much more favorable.

Table 3: Thermochemical Data for Isobutyraldehyde/2-Methyl-1-propenol System

| Compound | Property | Value | Reference |

| Isobutyraldehyde | pK_enol | 2.8 | cdnsciencepub.com |

The pK_enol is defined as -log([enol]/[keto]). A positive value indicates the equilibrium favors the keto form.

Stabilization Strategies for 2 Methyl 1 Propenol

Experimental Approaches for Isolation or Transient Stabilization

The inherent instability of 2-methyl-1-propenol, which readily tautomerizes to its more stable keto form, isobutyraldehyde (B47883), presents a significant challenge for its direct experimental investigation. However, several advanced techniques have been developed to isolate or transiently stabilize such reactive species, enabling the study of their structure and properties.

Matrix isolation is a powerful spectroscopic technique used to study reactive molecules by trapping them in a rigid, inert matrix at low temperatures. This method effectively inhibits intermolecular reactions, including tautomerization. cdnsciencepub.comoptica.org For enols, this involves generating the compound in the gas phase and then co-depositing it with a large excess of an inert gas, such as argon or nitrogen, onto a cryogenic surface (typically around 3-12 K). rsc.orgchemrxiv.orgnih.gov

While direct matrix isolation studies of this compound are not extensively documented, the successful isolation of analogous enols demonstrates the feasibility of this approach. For instance, 1-propen-2-ol, the enol tautomer of acetone (B3395972), has been generated by electron bombardment of acetone in a dilute argon mixture and subsequently isolated and characterized by Fourier transform infrared (FTIR) spectroscopy. cdnsciencepub.com Similarly, the enol of isobutyric acid, 2-methyl-prop-1-ene-1,1-diol, was synthesized in the gas phase and trapped in an argon matrix, allowing for its spectroscopic characterization. rsc.orgchemrxiv.org These studies establish a clear precedent for the generation and stabilization of this compound in a cryogenic matrix, which would allow for the detailed investigation of its vibrational modes and photochemical behavior. rsc.orgchemrxiv.org

The general process for such an experiment would involve:

Generation : Flash vacuum pyrolysis of a suitable precursor, such as a malonic acid derivative, to generate the enol in the gas phase. nih.gov

Trapping : The gaseous products are then rapidly cooled and trapped in an inert matrix.

Characterization : Spectroscopic methods like FTIR and UV/Vis are used to identify and characterize the isolated enol. chemrxiv.orgnih.gov

Enols can exist as stable, long-lived species in the gas phase due to the high activation energy barrier for the unimolecular 1,3-hydrogen shift required for tautomerization to the keto form. rsc.orgmuni.cz This stability allows for their generation and study in the gas phase using techniques like flash photolysis or pyrolysis of suitable precursors. nih.govresearchgate.net

The generation of unstable enols in the gas phase has been demonstrated for various compounds. For example, the enol of γ-butyrolactone was generated and shown to be remarkably stable as an isolated species in the gas phase by neutralization-reionization mass spectrometry. researchgate.net Carboxylic acid enols, which are generally highly unstable in solution, can also be generated and studied in the gas phase. rsc.orgnih.gov These methods typically involve high-energy processes to overcome the thermodynamic preference for the keto form, followed by rapid cooling or dilution to prevent subsequent reactions. Once generated in the gas phase, the enol can be studied using various spectroscopic techniques or trapped for further analysis, for instance, in a cryogenic matrix as described above.

The interaction of enols with solid surfaces can significantly influence their stability. Studies have shown that certain surfaces can promote the formation and stabilization of enol tautomers. For instance, the keto-enol tautomerization of acetophenone (B1666503) on a Pt(111) surface has been investigated, revealing that the enol form can be stabilized through hydrogen bonding to a neighboring ketone molecule, forming a ketone-enol dimer. acs.orgnih.gov This surface-driven mechanism lowers the activation barrier for tautomerization and stabilizes the otherwise unstable enol. acs.org

Similarly, theoretical studies have shown that graphitic materials can stabilize the pseudo-aromatic structures of enol forms of β-diketo molecules through π–π stacking interactions. rsc.org The presence of acid functionalities on the graphitic surface can further enhance enolization through hydrogen bonding. rsc.org Another study on a mixed PdPt alloy surface suggested that it could stabilize the enol tautomer of a lignin (B12514952) model molecule, indicating that surface alloying can be a strategy to enhance enol stability. diva-portal.org These findings suggest that the adsorption of this compound on specific metal or carbon-based surfaces could provide a viable pathway for its stabilization and subsequent study.

The stabilization mechanism often involves a combination of factors:

Intermolecular hydrogen bonding : Formation of hydrogen bonds between the enol's hydroxyl group and co-adsorbed molecules or the surface itself. acs.org

Interaction with the surface : The C=C double bond of the enol can interact with the metal surface, contributing to its stabilization. acs.org

Hydrogen bonding plays a crucial role in the chemistry of alcohols and can be harnessed to stabilize the enol form of this compound. britannica.com As an allylic alcohol, this compound can participate in both intramolecular and intermolecular hydrogen bonds. acs.orgresearchgate.net

Intermolecular hydrogen bonding with a suitable acceptor molecule can stabilize the enol's hydroxyl group, thereby hindering the proton transfer necessary for tautomerization. For example, in nonpolar solvents, the epoxidation of certain allylic alcohols is influenced by intramolecular hydrogen bonding, while in hydrogen-bonding solvents, intermolecular hydrogen bonding with the solvent molecules becomes significant. acs.org This demonstrates the ability of the hydroxyl group in allylic alcohols to form stabilizing hydrogen bonds.

Computational studies on the epoxidation of propenol catalyzed by methyltrioxorhenium (MTO) have highlighted the importance of intermolecular oxygen transfer assisted by hydrogen bonding. nih.gov Furthermore, studies on the stabilization of enols on platinum surfaces have shown that the formation of hydrogen-bonded ketone-enol dimers is a key factor in stabilizing the enol species. acs.orgacs.org This principle could be applied to this compound by introducing a suitable hydrogen bond acceptor into the system to form a stable complex.

Theoretical Investigations into Structural Elements Conferring Enol Stability

Computational chemistry provides valuable insights into the factors that influence the stability of enols like this compound. Theoretical studies can elucidate the role of substituents and other structural features on the thermodynamics of the keto-enol equilibrium.

Role of Substituent Effects on Enol Stabilization

The stability of an enol is significantly influenced by the nature of the substituents attached to the C=C double bond and the carbon bearing the hydroxyl group. For allylic alcohols, both steric and electronic effects of substituents play a role in their reactivity and stability. nih.gov

In the case of this compound, the key substituents are the two methyl groups on the C2 carbon. The effect of these alkyl groups on the stability of the enol can be analyzed from a few perspectives:

Hyperconjugation : Alkyl groups can stabilize a double bond through hyperconjugation. The methyl groups in this compound can donate electron density to the π* orbital of the C=C double bond, which can contribute to the stability of the enol form.

Steric Effects : The steric bulk of the methyl groups can influence the preferred conformation of the molecule and its interactions with other molecules. In some cases, bulky substituents can favor the enol form due to steric relief.

Electronic Effects : Alkyl groups are generally considered to be weakly electron-donating. This electronic effect can influence the acidity of the hydroxyl proton and the nucleophilicity of the double bond.

Density functional theory (DFT) calculations have been used to study the effects of substituents on the carboxylation of allylic alcohols. researchgate.net These studies have shown that electron-donating groups can lower the energy barrier for certain reactions. researchgate.net While not directly focused on enol stability, these findings highlight the importance of substituent effects in determining the reactivity of allylic alcohols.

A theoretical study on the atmospheric degradation of 2-amino-2-methyl-1-propanol (B13486), a related compound, utilized quantum chemistry calculations to predict reaction pathways and rate coefficients. acs.orgresearchgate.netwhiterose.ac.uk Similar computational approaches could be applied to this compound to precisely quantify the energetic effects of the methyl substituents on the keto-enol tautomerism equilibrium.

Computational and Theoretical Methodologies Applied to 2 Methyl 1 Propenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and energetics of 2-methyl-1-propenol.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations are crucial for determining its optimized geometry, stability relative to its keto tautomer (isobutyraldehyde), and the energies of various conformers.

Studies on related systems demonstrate the utility of this approach. For instance, DFT calculations at the B3LYP/6-31G* level have been used to obtain optimized structures and thermodynamic properties for the corresponding saturated alcohol, 2-methyl-1-propanol (B41256). molinstincts.com This level of theory provides a balance between accuracy and computational cost for predicting properties like entropy, dipole moment, and heat capacity. molinstincts.com Similarly, DFT has been applied to investigate the keto-enol tautomerization of acetone (B3395972), which is the rate-determining step in its acid-catalyzed condensation reactions. acs.org

In the context of this compound, DFT calculations are essential for:

Structural Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Energy Calculations: Calculating the relative energies of the enol and its corresponding keto form to predict the equilibrium constant of the tautomerization process.

Electronic Properties: Investigating the distribution of electron density, molecular orbitals (such as HOMO and LUMO), and electrostatic potential, which are key to understanding the molecule's reactivity. molinstincts.comacs.org

Research on the reaction of 2-amino-2-methyl-1-propanol (B13486) (AMP) with CO2 utilized the B3LYP functional with the 6-311++G(d,p) basis set and a continuum solvation model (SMD) to analyze reaction pathways, highlighting the reliability of this combination for revealing reaction mechanisms in solution. researchgate.netnih.gov A crystal structure of AMP-carbamate has also been investigated using DFT calculations to understand its structural and electronic properties. rsc.org These methodologies are directly applicable to studying the structure and energy of this compound.

| Methodology | Application | Key Findings/Purpose | Reference |

|---|---|---|---|

| DFT-B3LYP/6-31G* | Geometry optimization and property prediction for 2-methyl-1-propanol. | Provides accurate structure and thermodynamic data with reasonable computational time. | molinstincts.com |

| SMD/IEF-PCM/B3LYP/6-311++G(d,p) | Mechanism of CO2 absorption into aqueous solutions of 2-amino-2-methyl-1-propanol (AMP). | Determines reaction pathways, transition states, and the thermodynamic stability of products like carbamates and bicarbonates. | nih.gov |

| DFT (General) | Investigation of keto-enol tautomerization in acetone. | Identified tautomerization as the rate-determining step for subsequent reactions. | acs.org |

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, provide a higher level of theory for accurately mapping reaction potential energy surfaces. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are used to refine energies calculated with DFT.

A key reaction path for this compound involves its formation and consumption in combustion and atmospheric chemistry. A theoretical study on the reaction of the hydroxyl radical (OH) with propene, a precursor to propenol, employed high-level ab initio calculations (CCSD(T)/cc-pVDZ//B3LYP/cc-pVTZ) to compute the potential energy surface. researchgate.net The study found that while hydrogen abstraction is the dominant reaction pathway for propene consumption (>90%), the addition of OH can lead to the formation of enols, including propenol. researchgate.net

For the atmospheric degradation of the related compound 2-amino-2-methyl-1-propanol (AMP), ab initio calculations were performed using the M06-2X functional with an aug-cc-pVTZ basis set to model the reaction with OH radicals. acs.orgresearchgate.net These calculations predicted that the reaction proceeds primarily through hydrogen abstraction from the -CH2- group (>70%) and that improved single-point energies could be obtained with CCSD(T*)-F12a calculations. acs.orgwhiterose.ac.uk Such methods are critical for determining the branching ratios of different reaction channels and calculating accurate rate coefficients. researchgate.netnih.gov

| Reaction System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| OH + Propene | CCSD(T)/cc-pVDZ//B3LYP/cc-pVTZ | Calculated the potential energy surface and found that enol formation is a possible, though minor, product channel. | researchgate.net |

| OH + 2-Amino-2-methyl-1-propanol (AMP) | M06-2X/aug-cc-pVTZ and CCSD(T*)-F12a | Predicted reaction proceeds via H-abstraction, primarily from the -CH2- group, with a calculated rate coefficient close to the experimental value. | acs.orgwhiterose.ac.uknih.gov |

| CO2 + Aqueous Amines | Ab initio molecular orbital calculations with PCM | Examined reaction pathways for carbamate (B1207046) and bicarbonate formation, including direct interconversion. | acs.org |

Molecular Dynamics Simulations for Solvent Effects and Reaction Mechanisms

Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing critical insights into the role of the solvent and the dynamic nature of reaction mechanisms. For this compound, MD simulations are invaluable for understanding its behavior in solution, particularly the influence of solvent molecules on the keto-enol tautomerism.

While specific MD studies on this compound are not prevalent, research on analogous systems demonstrates the power of this technique. Ab initio MD simulations combined with metadynamics have been used to study CO2 capture in aqueous solutions of amines like monoethanolamine (MEA) and 2-amino-2-methyl-1-propanol (AMP). researchgate.netrsc.org These simulations revealed that the role of water is crucial in determining both the reaction pathways and the energetics of carbamate formation. researchgate.net

For AMP, MD simulations showed that entropic effects related to the reorganization of water molecules near the amine group play a significant role in determining the rate of CO2 absorption. rsc.org The simulations suggest that the hindered rearrangement of adjacent water molecules can affect the stability of the transition state. rsc.org Similar QM/MM (Quantum Mechanics/Molecular Mechanics) molecular dynamics simulations have confirmed the mechanistic differences between sterically hindered amines like AMP and unhindered amines. acs.orgresearchgate.net Applying these methods to this compound would elucidate how solvent molecules (e.g., water) participate in the proton transfer step of the keto-enol tautomerization, either by forming a hydrogen-bonded bridge or through bulk solvent effects.

Microkinetic Modeling of Tautomerization Pathways

The most important reaction pathway for this compound is its tautomerization to isobutyraldehyde (B47883). A microkinetic model for this process would involve:

Calculating the free energy barriers for the uncatalyzed and catalyzed (acid or base) tautomerization using DFT or ab initio methods.

Modeling the elementary steps, including solvent-assisted proton transfer.

Studies on related systems have successfully used this approach. For example, first-principles microkinetic simulations have been used to investigate the hydrogenation of ketones, where an enol hydrogenation pathway can become dominant under certain conditions. researchgate.net Theoretical microkinetic studies have also predicted that the hydrogenation of acetol on a Cu(111) surface proceeds primarily through its enol tautomer. researchgate.net Furthermore, microkinetic models have been developed to compute the total reaction rate coefficients for CO2 reacting with aqueous amine solutions, successfully explaining the different product distributions observed experimentally. acs.orgresearchgate.net Such a model for this compound would be crucial for understanding its stability and reactivity in various chemical environments.

Spectroscopic Parameter Prediction from Computational Models

Computational models, particularly those based on DFT, are highly effective at predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, these predictions are especially valuable as enols can be transient and difficult to isolate.

The primary spectroscopic parameters that can be predicted include:

Vibrational Frequencies: Frequency calculations based on the optimized geometry of this compound can predict the positions of absorption bands in its infrared (IR) and Raman spectra. This is achieved by calculating the second derivatives of the energy with respect to atomic displacements. Comparing these predicted spectra with experimental data can confirm the molecule's structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predictions are instrumental in assigning peaks in experimental NMR spectra to specific atoms within the molecule.

Computational studies on the related molecule 2-methyl-1-propanol have shown that DFT-B3LYP functional with a 6-31G* basis set provides a good balance of accuracy and speed for predicting a range of properties, including those related to spectroscopy. molinstincts.com

Spectroscopic Characterization of 2 Methyl 1 Propenol

Gas-Phase Spectroscopic Techniques for Transient Species

The study of unstable molecules like enols in the gas phase minimizes intermolecular interactions, allowing for a clear analysis of their intrinsic properties.

Photoelectron spectroscopy (PES) provides information about the electronic structure of a molecule by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. libretexts.org For 2-methyl-1-propenol, PES can distinguish between electrons in different molecular orbitals.

Research Findings: Direct experimental PES data for this compound is not extensively published, but its spectrum can be predicted based on analogous compounds like 2-methylpropene and other enols. aps.orgnih.gov The spectrum is expected to show distinct bands corresponding to the ionization of electrons from the π-orbital of the carbon-carbon double bond (C=C) and the non-bonding lone pair orbital of the oxygen atom. The ionization energy for the C=C π orbital would be lower than that of the corresponding saturated single bond, while the oxygen lone pair would also present a characteristic ionization energy. In a study of 2-propanol, the binding energy difference between the central carbon and the methyl groups was found to be 1.5 eV. rsc.orgresearchgate.net High-resolution experiments could potentially resolve vibrational fine structure, providing insight into the geometry changes upon ionization. aps.org

Table 1: Predicted Ionization Energies for this compound from PES

| Molecular Orbital | Predicted Ionization Energy (eV) | Comments |

|---|---|---|

| n(O) | ~10.0 - 10.5 | Ionization from the non-bonding lone pair on the oxygen atom. |

| π(C=C) | ~9.0 - 9.5 | Ionization from the pi-orbital of the C=C double bond. |

Gas-phase Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying transient enols and distinguishing them from their more stable keto tautomers. acs.orgresearchgate.net The technique measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule.

Research Findings: The IR spectrum of an enol like this compound is characterized by several key absorption bands that are absent in its keto form, isobutyraldehyde (B47883). Studies on the related gas-phase isomers, 1-propenol and 2-propenol, provide a benchmark for these assignments. acs.orgresearchgate.net The most definitive feature is the sharp O-H stretching vibration of the hydroxyl group. Another crucial band is the C=C stretching vibration, which confirms the presence of the double bond in the enol structure. The C-O stretching vibration also appears at a different frequency compared to the C-O single bond in a saturated alcohol. researchgate.netdocbrown.info

Table 2: Characteristic Gas-Phase IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| O-H Stretch | ~3600 - 3650 | Indicates the presence of the hydroxyl group, characteristic of alcohols and enols. |

| C-H Stretch (sp²) | ~3050 - 3100 | Corresponds to the hydrogen attached to the C=C double bond. |

| C-H Stretch (sp³) | ~2900 - 3000 | From the methyl groups. docbrown.info |

| C=C Stretch | ~1650 - 1680 | Confirms the presence of the carbon-carbon double bond, a key feature of the enol. researchgate.net |

Microwave spectroscopy measures the absorption of microwave radiation corresponding to the rotational transitions of a molecule in the gas phase. This technique provides highly precise rotational constants, which are inversely related to the molecule's moments of inertia. From these constants, detailed structural parameters like bond lengths and angles can be determined with high accuracy. mdpi.comfrontiersin.org

Research Findings: While a specific microwave spectrum for this compound is not detailed in the provided results, the methodology has been successfully applied to its saturated analogue, 2-methyl-1-propanol (B41256) (isobutanol), and other structurally similar molecules. nist.govacs.org In a study of isobutanol, four different conformers were identified in the gas phase, and their rotational constants were precisely determined. acs.org For this compound, this technique would be invaluable for distinguishing between possible conformers (e.g., syn and anti orientations of the O-H group relative to the double bond). By measuring the spectra of isotopically substituted species (e.g., containing ¹³C or deuterium), a complete and unambiguous molecular structure can be derived. mdpi.comacs.org

Nuclear Magnetic Resonance (NMR) Studies for Equilibrium and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for studying the keto-enol tautomeric equilibrium in solution. thermofisher.com Because the interconversion between the keto and enol forms is often slow on the NMR timescale, separate signals for each tautomer can be observed and quantified. thermofisher.com

Research Findings: For the isobutyraldehyde/2-methyl-1-propenol system, ¹H NMR allows for the direct observation of both the keto (aldehyde) and enol forms in equilibrium. The enol form, this compound, would exhibit characteristic signals for its vinylic proton and the hydroxyl (OH) proton. docbrown.info The keto form, isobutyraldehyde, would show distinct signals for its aldehydic proton and the α-hydrogen.

The relative amounts of the two tautomers can be determined by integrating the areas under their respective peaks. This allows for the calculation of the equilibrium constant (Keq = [enol]/[keto]). Research on isobutyraldehyde estimates a very small equilibrium constant, K= 1.37 × 10⁻⁴, indicating that the keto form is heavily favored. masterorganicchemistry.com The position of this equilibrium is known to be strongly dependent on the solvent, with polar solvents often favoring the keto form, while non-polar solvents can increase the proportion of the enol. masterorganicchemistry.commdpi.com

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for the Isobutyraldehyde/2-Methyl-1-propenol Equilibrium

| Tautomer | Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| This compound (Enol) | =C-H (vinylic) | 4.5 - 6.0 | Singlet |

| -OH (enolic) | 5.0 - 8.0 (variable) | Broad Singlet | |

| -CH₃ | 1.6 - 1.9 | Singlet | |

| Isobutyraldehyde (Keto) | -CHO (aldehydic) | 9.5 - 10.0 | Doublet |

| (CH₃)₂CH - | 2.2 - 2.7 | Multiplet |

Mass Spectrometry (MS) for Identification and Fragmentation Pathways

Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org

Research Findings: The mass spectrum of this compound (molecular formula C₄H₈O) would show a molecular ion peak [M]⁺ at m/z = 72.1057. nist.gov The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. For an enol, cleavage of the bonds adjacent to the double bond and the oxygen atom is prominent.

A key fragmentation would be the loss of a methyl radical (•CH₃) to form a stable resonance-stabilized oxonium ion at m/z 57. This can be contrasted with the fragmentation of its saturated analog, 2-methyl-1-propanol (C₄H₁₀O, M⁺ at m/z 74), which undergoes alpha-cleavage to lose an isopropyl radical and form a characteristic [CH₂OH]⁺ ion at m/z 31, with its base peak often being the C₃H₇⁺ ion at m/z 43. libretexts.orgdocbrown.info The unique fragmentation pattern allows for the unambiguous identification of this compound and its distinction from isomers.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 72 | [C₄H₈O]⁺ | [(CH₃)₂C=CHOH]⁺ | Molecular Ion (M⁺). |

| 71 | [C₄H₇O]⁺ | [M-H]⁺ | Loss of a hydrogen radical. |

| 57 | [C₃H₅O]⁺ | [M-CH₃]⁺ | Loss of a methyl radical, likely a stable fragment due to resonance. |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | [(CH₃)₂CH]⁺ or [CH₃CO]⁺ | Isopropyl cation or acetyl cation, common fragments in branched structures. libretexts.org |

Reactivity and Reaction Intermediates Involving 2 Methyl 1 Propenol

Reactions of the Enol Carbon-Carbon Double Bond

The carbon-carbon double bond in 2-methyl-1-propenol, an enol, is electron-rich, making it more reactive than a typical alkene double bond. This heightened reactivity is due to the electron-donating effect of the adjacent hydroxyl group. The oxygen atom's lone pair of electrons can be donated into the double bond, increasing the electron density on the α-carbon. libretexts.org This makes the enol a potent nucleophile, readily reacting with various electrophiles. libretexts.org

One of the key reactions involving the enol double bond is its tautomerization to the more stable keto form, isobutyraldehyde (B47883). quora.com This process is often catalyzed by acids or bases. In an acid-catalyzed mechanism, the double bond is protonated, leading to a carbocation intermediate that is then deprotonated at the oxygen to yield the aldehyde.

The electron-rich nature of the enol double bond allows it to participate in several other important reactions:

Halogenation: The double bond can react with halogens, such as bromine, leading to the addition of halogen atoms across the double bond.

Oxidation: The double bond can be oxidized under various conditions. For instance, with a copper catalyst at high temperatures, it can be oxidized to 2-methylpropanoic acid. quora.com

Cycloaddition Reactions: Silyl (B83357) enol ethers, derived from enols like this compound, can undergo [2+2]-cycloaddition reactions with α,β-unsaturated esters. orgsyn.org These reactions are often catalyzed by Lewis acids and are valuable for the synthesis of substituted cyclobutanes. orgsyn.org

Reactivity of the Enol Hydroxyl Group

The hydroxyl group of this compound exhibits reactivity characteristic of alcohols, but its behavior is also influenced by the adjacent double bond.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, to form esters. chemcess.combrainly.com For example, the reaction with formic acid yields 2-methylpropyl methanoate. brainly.com This esterification process typically involves the protonation of the hydroxyl group, making it a better leaving group, followed by nucleophilic attack by the carboxylate or another nucleophile.

Etherification: The hydroxyl group can also be converted into an ether. For instance, silyl enol ethers are formed by reacting the enol with a silyl halide, such as tert-butyldimethylsilyl chloride, in the presence of a base. orgsyn.org

Dehydration: Under acidic conditions, the hydroxyl group can be protonated and eliminated as a water molecule, leading to the formation of a carbocation. vaia.comsocratic.org This intermediate can then lose a proton to form an alkene. In the case of this compound, this would lead to the formation of isobutylene (B52900) (2-methylpropene). chemcess.comvulcanchem.com

Oxidation: The hydroxyl group can be oxidized. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can oxidize the primary alcohol to an aldehyde, in this case, 2-methylpropanal. vaia.com Stronger oxidizing agents can further oxidize it to a carboxylic acid.

Role of this compound as a Reactive Intermediate in Organic Synthesis

This compound, as the enol tautomer of isobutyraldehyde, often serves as a transient, reactive intermediate in various organic reactions. quora.com Its in-situ generation is a key step in many synthetic transformations.

The formation of this compound as an intermediate is also crucial in the synthesis of other compounds. For instance, in the synthesis of 2-amino-2-methyl-1-propanol (B13486), 2-nitro-2-methyl-1-propanol is an intermediate which can be seen as a derivative of the enol. google.com

Furthermore, the generation of the enol or its corresponding enolate is a fundamental step in α-substitution reactions of carbonyl compounds. The enol, once formed, can react with various electrophiles to introduce substituents at the α-carbon. libretexts.org This strategy is widely used in the synthesis of more complex molecules.

Table 1: Examples of Reactions Where this compound is an Intermediate

| Reaction Name/Type | Reactants | Products | Significance |

| Keto-Enol Tautomerism | Isobutyraldehyde | This compound | Fundamental equilibrium, enol is the reactive species in many reactions. quora.comresearchgate.net |

| Aldol (B89426) Condensation | Isobutyraldehyde (self-condensation) | 3-Hydroxy-2,2,4-trimethylpentanal | The enolate of isobutyraldehyde, derived from the enol, acts as the nucleophile. |

| Halogenation of Aldehydes | Isobutyraldehyde, Halogen | α-Halo-isobutyraldehyde | Proceeds through the enol or enolate intermediate. |

| Synthesis of Isobutanol | Syngas (CO + H2) | Methanol, Isobutanol, other alcohols | This compound is a proposed intermediate in the chain growth mechanism. fischer-tropsch.org |

Mechanistic Investigations of Enol-Related Transformations

The mechanisms of reactions involving enols like this compound have been the subject of detailed investigations.

Keto-Enol Tautomerism: The mechanism of tautomerization between isobutyraldehyde and this compound is a classic example of this equilibrium. In acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol. In basic conditions, the α-proton is removed to form an enolate, which is then protonated on the oxygen to yield the enol. The keto-enol equilibrium constant for isobutyraldehyde has been measured, and the rate of conversion between the two forms can be catalyzed. researchgate.net

Oxidation Mechanisms: The oxidation of enols has also been studied. For instance, the oxidation of 2-methyl-1-naphthol, a related enol-containing compound, with molecular oxygen has been investigated to determine whether it proceeds via a radical autoxidation or a spin-forbidden reaction. researchgate.net Such studies provide insights into the potential oxidation pathways of this compound.

Enzyme-Catalyzed Reactions: The role of enol intermediates in enzyme-catalyzed reactions has been elucidated through kinetic studies. In the case of horseradish peroxidase, transient state kinetics have shown that the enol form of isobutyraldehyde reacts rapidly with the enzyme's compound I and compound II intermediates. researchgate.net

Atmospheric Chemistry: The atmospheric degradation of related compounds, such as 2-amino-2-methyl-1-propanol, initiated by hydroxyl radicals has been studied both theoretically and experimentally. researchgate.netacs.orgwhiterose.ac.uk These studies provide a framework for understanding the potential atmospheric reactions of this compound, which would likely involve hydrogen abstraction from the hydroxyl group or the methyl groups, or addition to the double bond.

Table 2: Investigated Mechanistic Aspects of Enol Transformations

| Transformation | Method of Investigation | Key Findings |

| Keto-Enol Tautomerism of Isobutyraldehyde | Transient state kinetics, Spectroscopic methods | The rate-limiting step in some reactions is the conversion of the keto to the enol form. The equilibrium constant can be determined. researchgate.net |

| Oxidation of Naphthol Analogs | Spectroscopic, Mass-spectrometric, Spin-trapping, Kinetic, and Computational techniques | Evidence for a spin-inversion mechanism in the rate-limiting step of oxidation with O2. researchgate.net |

| Horseradish Peroxidase Catalysis | Transient state kinetics | The enol form of isobutyraldehyde is the primary substrate reacting with the enzyme intermediates. researchgate.net |

| Atmospheric Degradation of Amino Alcohols | Smog chamber experiments, Quantum chemistry calculations | Identification of major gas-phase products and determination of reaction branching ratios for OH-initiated degradation. researchgate.netacs.orgwhiterose.ac.uk |

Q & A

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous systems?

- Methodology : Conduct accelerated stability studies under varying pH (2–12) and temperature (25–60°C). Monitor degradation products via LC-MS and quantify half-life using first-order kinetics. Identify hydrolysis pathways (e.g., keto-enol tautomerization) and propose stabilization strategies (e.g., buffering agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.